molecular formula C24H22N4O4 B4999946 N,N'-bis[4-(acetylamino)phenyl]terephthalamide CAS No. 300726-80-1

N,N'-bis[4-(acetylamino)phenyl]terephthalamide

Cat. No.: B4999946
CAS No.: 300726-80-1
M. Wt: 430.5 g/mol
InChI Key: YINTUGNRRFXDDT-UHFFFAOYSA-N
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Description

N,N’-bis[4-(acetylamino)phenyl]terephthalamide is an aromatic diamine compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two acetylamino groups attached to phenyl rings, which are connected through a terephthalamide linkage. This compound is of interest due to its potential use in the synthesis of high-performance polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[4-(acetylamino)phenyl]terephthalamide typically involves the reaction of 1,4-phenyleneamine (PDA) with dimethyl terephthalate (DMT) in the presence of a catalyst such as sodium hydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of N,N’-bis[4-(acetylamino)phenyl]terephthalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[4-(acetylamino)phenyl]terephthalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The acetylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

N,N’-bis[4-(acetylamino)phenyl]terephthalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis[4-(acetylamino)phenyl]terephthalamide involves its interaction with specific molecular targets and pathways. The acetylamino groups and terephthalamide linkage play a crucial role in its reactivity and interactions. The compound’s effects are mediated through its ability to form stable complexes and participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[4-(acetylamino)phenyl]terephthalamide is unique due to its specific structural features, which confer distinct thermal stability, chemical resistance, and mechanical properties. These characteristics make it suitable for specialized applications in advanced materials and high-performance polymers.

Properties

IUPAC Name

1-N,4-N-bis(4-acetamidophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-15(29)25-19-7-11-21(12-8-19)27-23(31)17-3-5-18(6-4-17)24(32)28-22-13-9-20(10-14-22)26-16(2)30/h3-14H,1-2H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINTUGNRRFXDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873886
Record name N,N'-Bis(4-acetamidophenyl)terephthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300726-80-1
Record name N,N'-Bis(4-acetamidophenyl)terephthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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